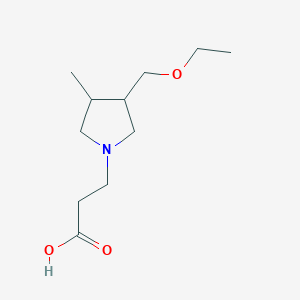

3-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid

Descripción

Propiedades

IUPAC Name |

3-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-3-15-8-10-7-12(6-9(10)2)5-4-11(13)14/h9-10H,3-8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLLRBKQXDQGTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CN(CC1C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Actividad Biológica

3-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various studies, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with an ethoxymethyl group and a propanoic acid moiety. Its structural formula can be represented as follows:

This structure contributes to its lipophilicity and ability to interact with biological targets.

Research indicates that 3-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid acts primarily as a neprilysin (NEP) inhibitor . NEP is an enzyme involved in the degradation of various peptides, including natriuretic peptides which play a crucial role in cardiovascular homeostasis. By inhibiting NEP, this compound may enhance the levels of these peptides, potentially leading to beneficial effects in conditions like hypertension and heart failure .

In Vitro Studies

Several studies have demonstrated the compound's biological activity through in vitro assays. Notably:

- Enzyme Inhibition : The compound showed significant inhibition of NEP activity in cell-free systems, suggesting a direct interaction with the enzyme's active site.

- Cell Culture Studies : In human cardiomyocyte cultures, treatment with the compound resulted in increased levels of natriuretic peptides, correlating with reduced cellular stress markers.

In Vivo Studies

Animal models have been employed to assess the therapeutic potential of 3-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid:

- Hypertension Models : In hypertensive rat models, administration of the compound led to a marked reduction in blood pressure compared to controls. This effect was attributed to increased plasma levels of natriuretic peptides .

- Heart Failure Models : The compound demonstrated protective effects against cardiac remodeling in models of heart failure, further supporting its potential use in cardiovascular therapies.

Data Summary

The following table summarizes key findings related to the biological activity of 3-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid:

Comparación Con Compuestos Similares

Key Observations :

- The target compound’s pyrrolidine core distinguishes it from aromatic (e.g., pyrazole in , phenolic in ) or linear (e.g., sulfamoylphenyl in ) analogs.

- The ethoxymethyl group provides moderate lipophilicity compared to the highly polar sulfamoyl group or the environmentally persistent perfluorinated chains .

Physicochemical Properties

Analysis :

- The ethoxymethyl group in the target compound increases lipophilicity relative to the phenolic analog but remains less hydrophobic than perfluorinated derivatives .

- The propanoic acid moiety ensures moderate solubility, contrasting with the poor solubility of perfluorinated compounds .

Insights :

- The phenolic propanoic acid derivative () exhibits direct antimicrobial activity, suggesting that the target compound’s pyrrolidine-ethoxymethyl scaffold could be optimized for similar applications.

- Sulfamoylphenyl derivatives () are associated with enzyme inhibition, implying divergent mechanisms compared to the target compound.

Métodos De Preparación

Pyrrolidine Ring Formation and Substitution

- The pyrrolidine core is often synthesized via reductive amination or cyclization of suitable amino acid derivatives or ketoacids.

- For example, reductive amination of ketoacids such as levulinic acid with amines in the presence of calcium(II) catalysts and hydrosilanes has been reported to efficiently yield substituted pyrrolidines with high selectivity and yields (up to 94%).

- The 4-methyl substitution can be introduced via methylated precursors or selective alkylation during ring formation.

Introduction of the Ethoxymethyl Group

- The ethoxymethyl substituent can be introduced via O-alkylation or N-alkylation using ethyl halides or ethoxymethyl halides under basic conditions.

- Selective O-alkylation of hydroxy groups or N-alkylation of amines is facilitated by bases such as sodium hydroxide or potassium carbonate in polar solvents.

- Protection/deprotection strategies may be employed to achieve regioselectivity.

Attachment of the Propanoic Acid Moiety

- The propanoic acid side chain is commonly introduced via alkylation or acylation reactions using halo-propanoic acid derivatives or via ester hydrolysis.

- For example, ethyl 3-(pyrrolidin-1-yl)propanoate intermediates can be hydrolyzed under basic conditions (NaOH in aqueous ethanol) to yield the free acid with high purity.

- This step is often monitored by TLC and confirmed by NMR and melting point analysis.

Representative Preparation Procedure

Detailed Research Findings

Catalytic Reductive Amination : Use of calcium(II) triflimide as a catalyst with phenylsilane as reductant enables efficient cyclization and substitution on ketoacid substrates to form substituted pyrrolidines with ethoxymethyl groups. This method offers mild conditions and good yields, suitable for scale-up.

Selective Alkylation : Alkylation strategies using bases such as potassium carbonate or sodium hydroxide in polar aprotic solvents allow selective introduction of ethoxymethyl groups on nitrogen or oxygen atoms. Reaction conditions such as temperature and solvent choice are critical to avoid over-alkylation or side reactions.

Ester Hydrolysis : Conversion of ester intermediates to the free acid is typically performed under mild basic conditions, followed by acidification. This step is crucial for obtaining the final propanoic acid functionality with high purity.

Optical Purity and Yield : Although specific enantiomeric excess data for this exact compound is limited, related compounds synthesized via similar routes have shown enantiopurity in the range of 97-99% with overall yields between 40-45%.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Catalytic reductive amination | Ketoacid, amine | Ca(NTf2)2, PhSiH3 | 25-100 °C, 10 h | 90-95 | Mild, selective, high yield | Requires catalyst |

| O-/N-alkylation | Pyrrolidine derivative | Ethyl halide, K2CO3/NaOH | Room temp to reflux | 70-85 | Simple, scalable | Regioselectivity control needed |

| Ester hydrolysis | Ethyl ester intermediate | NaOH (aq), ethanol | 25 °C, 10 h | 80-90 | Straightforward, clean | Requires careful monitoring |

| Purification | Crystallization, preparative TLC | Solvents (ethanol, ethyl acetate) | Ambient | Variable | High purity product | May require optimization |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.